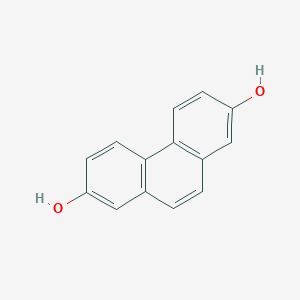

2,7-Phenanthrenediol

Descripción general

Descripción

2,7-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 2 and 7 positions of the phenanthrene ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,7-Phenanthrenediol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using strong oxidizing agents. For example, phenanthrene can be treated with tert-butyl hydroperoxide and molybdenum acetylacetonate to yield phenanthrene-2,7-diol . Another method involves the use of chromic acid to oxidize phenanthrene to phenanthrenequinone, which can then be reduced to phenanthrene-2,7-diol .

Industrial Production Methods

Industrial production of phenanthrene-2,7-diol typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Phenanthrenediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to phenanthrenequinone using oxidizing agents like chromic acid.

Reduction: Reduction of phenanthrenequinone can yield phenanthrene-2,7-diol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to halogenation or sulfonation products.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate, chromic acid.

Reduction: Hydrogen gas and raney nickel for reduction to dihydrophenanthrene.

Substitution: Bromine for halogenation, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Phenanthrenequinone.

Reduction: 9,10-dihydrophenanthrene.

Substitution: 9-bromophenanthrene, 2 and 3-phenanthrenesulfonic acids.

Aplicaciones Científicas De Investigación

Chemistry

-

Precursor for Organic Synthesis:

- Utilized as a precursor in the synthesis of more complex organic molecules.

- Serves as a standard marker compound in quality control of natural products.

-

Model Compound:

- Acts as a model for studying the reactivity and properties of phenanthrene derivatives .

Biology

-

Anticancer Research:

- Exhibits significant antiproliferative effects on cancer cells, particularly non-small cell lung cancer.

- Induces apoptosis by modulating critical signaling pathways (Akt, MEK/ERK, Bcl-2/Bax) .

-

Antimicrobial Activity:

- Demonstrated efficacy against various pathogens including Escherichia coli and Staphylococcus aureus, showcasing notable antibacterial properties .

- In vitro studies indicated high antimicrobial activity against Candida albicans with a zone of inhibition of 20 mm .

Medicine

- Potential Therapeutic Agent:

- Investigated as a phosphodiesterase-5A1 inhibitor, suggesting potential applications in treating erectile dysfunction.

- Enhances cyclic guanosine monophosphate (cGMP) levels, which is crucial for erectile function improvement .

Anticancer Activity Study

A recent study focused on human breast cancer cell lines demonstrated that treatment with 2,7-phenanthrenediol resulted in a significant decrease in cell proliferation rates compared to untreated controls. The findings suggest its potential as a lead molecule for developing new anticancer agents.

Antimicrobial Evaluation

Another research effort synthesized derivatives of this compound to enhance its antimicrobial properties. The derivatives exhibited improved efficacy against tested pathogens compared to the parent compound, indicating that structural modifications could lead to more potent antimicrobial agents .

Mecanismo De Acción

2,7-Phenanthrenediol exerts its effects through various molecular targets and pathways:

Antiproliferative and Proapoptotic Effects: It inhibits cell proliferation and migration and promotes apoptosis in cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.

Phosphodiesterase-5A1 Inhibition: It acts as a selective inhibitor of phosphodiesterase-5A1, enhancing cyclic guanosine monophosphate (cGMP) levels and improving erectile function.

Comparación Con Compuestos Similares

2,7-Phenanthrenediol can be compared with other phenanthrene derivatives:

Actividad Biológica

2,7-Phenanthrenediol is a polyphenolic compound with significant biological activity attributed to its unique chemical structure. This article explores the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions. Its molecular formula is with a molecular weight of approximately 226.24 g/mol. The presence of hydroxyl groups enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications .

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Properties : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, potentially making it useful in developing new antimicrobial agents .

- Enzyme Inhibition : Notably, it has been shown to inhibit butyrylcholinesterase (BChE) significantly, with IC50 values lower than 10 μM in some studies. This inhibition is critical for potential therapeutic applications in treating Alzheimer's disease .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimicrobial | Inhibits growth of various pathogens | |

| Enzyme Inhibition | Inhibits BChE with IC50 < 10 μM | , |

Case Study: Anticancer Effects

In a study published in Journal of Natural Products, researchers investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. The study concluded that this compound could be a promising lead compound for developing anticancer therapies.

Case Study: Enzyme Inhibition

Another significant study focused on the inhibitory effects of this compound on BChE. Molecular docking studies revealed that the compound binds effectively to the enzyme's active site through hydrogen bonds formed by its hydroxyl groups. This interaction suggests its potential as a selective BChE inhibitor for treating neurodegenerative disorders like Alzheimer's disease .

Potential Applications

Given its diverse biological activities, this compound may have several applications:

- Pharmaceutical Development : As a lead compound for anticancer and antimicrobial drugs.

- Neuroprotective Agents : For the treatment of Alzheimer's disease through selective inhibition of BChE.

- Natural Product Research : Exploiting its presence in plant species for developing herbal medicines.

Propiedades

IUPAC Name |

phenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHXIIHQEFWFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589804 | |

| Record name | Phenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10127-56-7 | |

| Record name | Phenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.